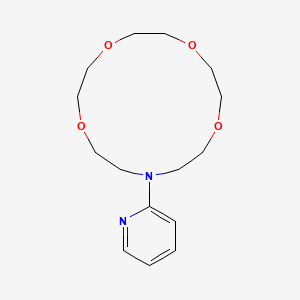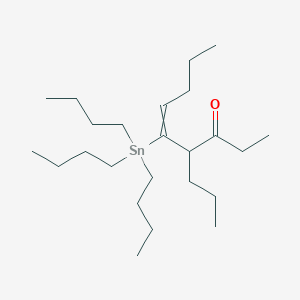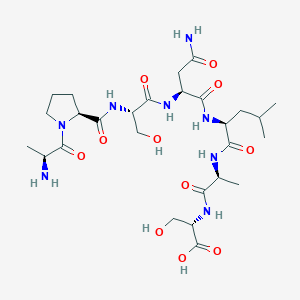![molecular formula C22H23N3OS B14226454 Octanamide, N-[4,5-dicyano-2-(phenylthio)phenyl]- CAS No. 620175-21-5](/img/structure/B14226454.png)
Octanamide, N-[4,5-dicyano-2-(phenylthio)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octanamide, N-[4,5-dicyano-2-(phenylthio)phenyl]- is a chemical compound with the molecular formula C18H17N3OS It is known for its unique structural features, which include a phenylthio group and dicyano substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Octanamide, N-[4,5-dicyano-2-(phenylthio)phenyl]- typically involves multi-step organic reactions. One common method includes the reaction of 4,5-dicyano-2-(phenylthio)aniline with octanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Análisis De Reacciones Químicas
Types of Reactions
Octanamide, N-[4,5-dicyano-2-(phenylthio)phenyl]- can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The dicyano groups can be reduced to form corresponding amines.
Substitution: The phenylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Octanamide, N-[4,5-dicyano-2-(phenylthio)phenyl]- has found applications in several scientific research areas:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of Octanamide, N-[4,5-dicyano-2-(phenylthio)phenyl]- involves its interaction with specific molecular targets. The phenylthio group can interact with various enzymes and proteins, potentially inhibiting their activity. The dicyano groups can also participate in electron transfer reactions, affecting cellular redox states and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Octanamide, N-[4,5-dicyano-2-(phenylthio)phenyl]-
- Benzamide, N-[4,5-dicyano-2-(phenylthio)phenyl]-
- Hexanamide, N-[4,5-dicyano-2-(phenylthio)phenyl]-
Uniqueness
Octanamide, N-[4,5-dicyano-2-(phenylthio)phenyl]- stands out due to its longer alkyl chain (octanoyl group), which can influence its solubility, reactivity, and interaction with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Número CAS |
620175-21-5 |
|---|---|
Fórmula molecular |
C22H23N3OS |
Peso molecular |
377.5 g/mol |
Nombre IUPAC |
N-(4,5-dicyano-2-phenylsulfanylphenyl)octanamide |
InChI |
InChI=1S/C22H23N3OS/c1-2-3-4-5-9-12-22(26)25-20-13-17(15-23)18(16-24)14-21(20)27-19-10-7-6-8-11-19/h6-8,10-11,13-14H,2-5,9,12H2,1H3,(H,25,26) |
Clave InChI |
ADJJEGRFPVNQGY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)NC1=C(C=C(C(=C1)C#N)C#N)SC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2'-([1,1'-Binaphthalene]-2,2'-diyl)dithiophene](/img/structure/B14226379.png)


![N-(4-{[2-(Pyridine-4-carbonyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14226396.png)
![1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-hydroxy-3-methoxyphenyl)ethan-1-one](/img/structure/B14226397.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 9-fluoro-3-methyl-5-(2-pyridinyl)-](/img/structure/B14226399.png)
![3-[(2,4-Dimethoxyphenyl)methylamino]propane-1-sulfonic acid](/img/structure/B14226403.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-phenylalanyl-L-threonylglycine](/img/structure/B14226426.png)
![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(4-pyridinyl)-](/img/structure/B14226427.png)
![1-[1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]pentan-1-one](/img/structure/B14226432.png)



